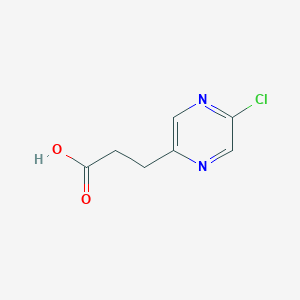
3-(5-Chloropyrazin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloropyrazin-2-YL)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound features a pyrazine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 3-position. It is used primarily in pharmaceutical and chemical research.
Vorbereitungsmethoden
The synthesis of 3-(5-Chloropyrazin-2-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis to yield the final product .
Analyse Chemischer Reaktionen
3-(5-Chloropyrazin-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(5-Chloropyrazin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 3-(5-Chloropyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3-(5-Chloropyrazin-2-YL)propanoic acid can be compared with other similar compounds, such as:
3-(5-Methoxypyrazin-2-YL)propanoic acid: Similar structure but with a methoxy group instead of chlorine, leading to different chemical and biological properties.
3-(5-Bromopyrazin-2-YL)propanoic acid: Contains a bromine atom, which may affect its reactivity and interactions.
3-(5-Fluoropyrazin-2-YL)propanoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
3-(5-chloropyrazin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-4-9-5(3-10-6)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI-Schlüssel |
WBLIQBCYCOUWIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Cl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

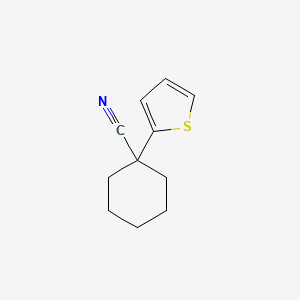
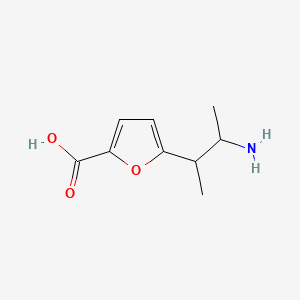
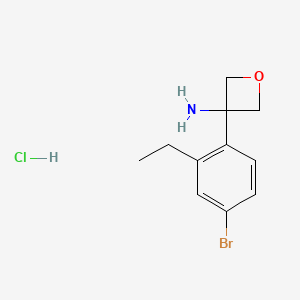
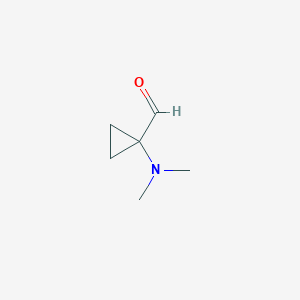
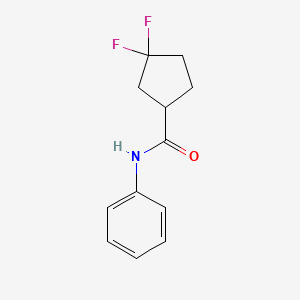
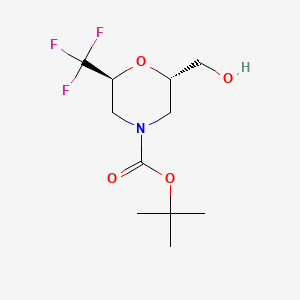
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
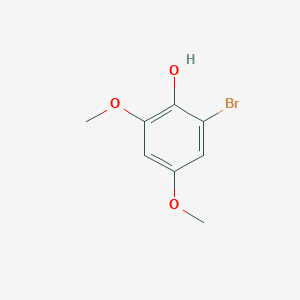
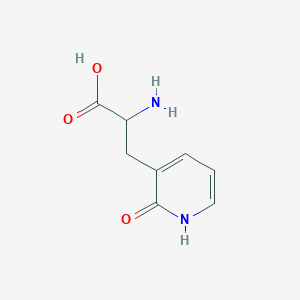
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

